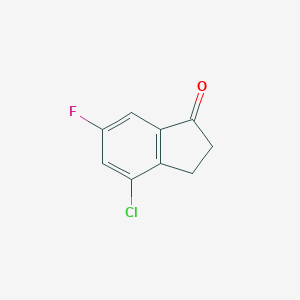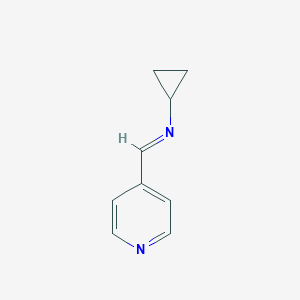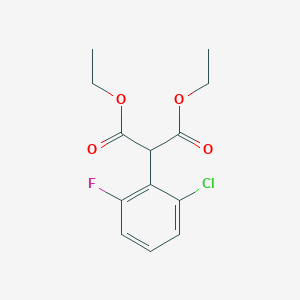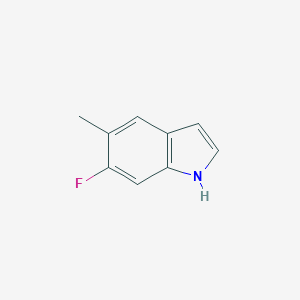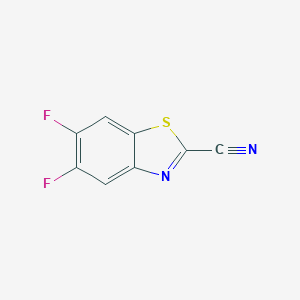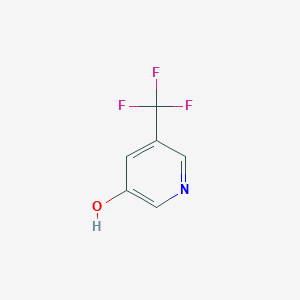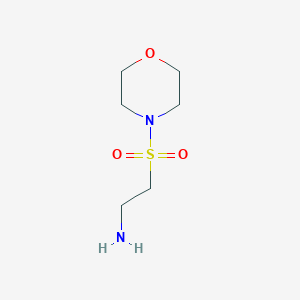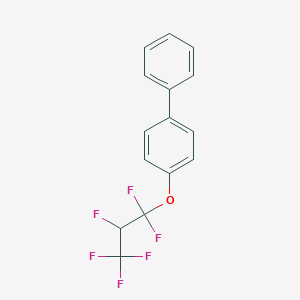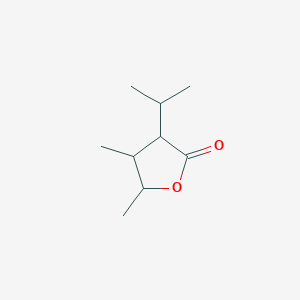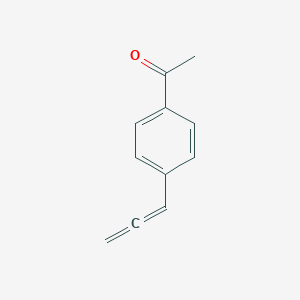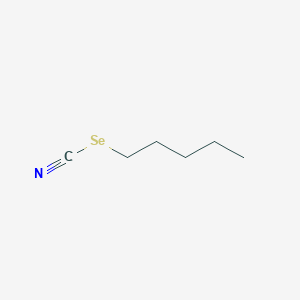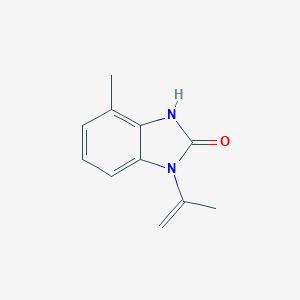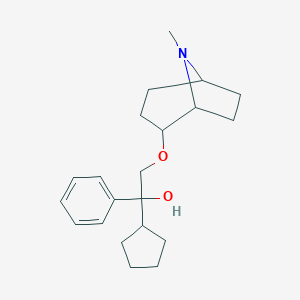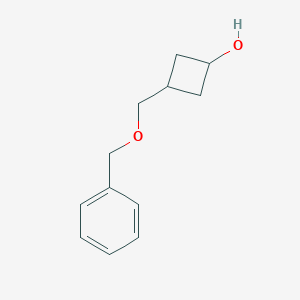
cis-3-Benzyloxymethylcyclobutanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Benzyloxymethylcyclobutanol is a compound of interest in the realm of organic chemistry due to its structural uniqueness and potential applications in synthesis and material science. The compound's structural features, including the cis configuration of the cyclobutanol ring and the presence of a benzyloxymethyl group, contribute to its distinctive chemical properties and reactivity.
Synthesis Analysis
The synthesis of compounds similar to cis-3-Benzyloxymethylcyclobutanol often involves strategic methods to ensure the desired stereochemistry. For instance, the synthesis of closely related cyclobutanols and cyclobutanes can be achieved through asymmetric reductive amination, yielding compounds with high diastereomeric and enantiomeric excesses, indicating the possibility of achieving high stereocontrol in synthesizing cis-3-Benzyloxymethylcyclobutanol analogs (Bisel, Breitling, & Frahm, 1998).
Molecular Structure Analysis
The molecular structure of compounds within this class, including cyclobutanols, is characterized by their cyclobutane core, which can influence their physical and chemical properties significantly. Techniques such as NO experiments and CD spectra can establish the relative cis configuration and absolute stereochemistry, essential for understanding the compound's interactions and reactivity (Bisel, Breitling, & Frahm, 1998).
Chemical Reactions and Properties
The chemical reactivity of cis-3-Benzyloxymethylcyclobutanol and its analogs includes their participation in various organic reactions. For example, the cyclobutanones and cyclobutanols can undergo transformations such as ring opening, functionalization, and rearrangement reactions, demonstrating their versatility in synthetic applications. The stereochemistry of these compounds plays a crucial role in their reactivity and the outcome of these reactions (Fan et al., 2023).
Applications De Recherche Scientifique
Scale-Up Synthesis and Application in Material Sciences
Continuous photo flow synthesis has been utilized for the scale-up synthesis of deuterium-labeled cis-cyclobutane derivatives, including cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid, which serves as a building block for the preparation of various biologically active compounds. This methodology facilitates the production of compounds containing the cyclobutane ring system, labeled with deuterium atoms, showcasing the application of cis-3-Benzyloxymethylcyclobutanol derivatives in nonclinical and clinical pharmacokinetic studies through quantitative mass spectrometry analyses (Yamashita, Nishikawa, & Kawamoto, 2019).
Stereochemical Studies in Organic Chemistry
Research has been conducted on the stereochemical effects of 3-substituted cyclobutanones, aiming to understand the factors controlling the stereoselectivity of hydride reductions towards cyclobutanols. This study showcases the relevance of cis-3-Benzyloxymethylcyclobutanol derivatives in elucidating the underlying principles of stereochemistry in organic syntheses. The findings highlight the pivotal role of torsional strain and repulsive electrostatic interactions in determining the selectivity for the cis isomer, contributing to the broader understanding of chemical reactivity and mechanism design (Deraet et al., 2020).
DNA Binding and Anticancer Studies
The synthesis and evaluation of 2-phenyl 1,3-benzodioxole derivatives, including those related to the structural framework of cis-3-Benzyloxymethylcyclobutanol, have been explored for their potential as anticancer, DNA-binding, and antibacterial agents. These studies offer insights into the design and development of new molecules with enhanced biological activities, highlighting the utility of cis-3-Benzyloxymethylcyclobutanol derivatives in medicinal chemistry and drug development processes (Gupta et al., 2016).
Photophysical Properties and Photodynamic Therapy Applications
Dirhodium(II,II) complexes incorporating dppn and related ligands demonstrate significant potential as photodynamic therapy agents. The complexes' ability to bind and photocleave DNA efficiently, coupled with their increased toxicity toward human skin cells upon irradiation with visible light, exemplifies the application of cis-3-Benzyloxymethylcyclobutanol derivatives in developing novel therapeutic strategies. These findings underscore the compound's role in enhancing the efficacy of photodynamic therapy, a treatment modality for various malignancies (Joyce et al., 2010).
Safety And Hazards
While specific safety data for cis-3-Benzyloxymethylcyclobutanol is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing. Personal protective equipment should be worn, and adequate ventilation should be ensured .
Propriétés
IUPAC Name |
3-(phenylmethoxymethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-12-6-11(7-12)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQOEODTOJCIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)COCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Benzyloxymethylcyclobutanol | |
CAS RN |
197167-53-6 |
Source


|
| Record name | 3-[(benzyloxy)methyl]cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

